molecular formula C9H7FO4 B14764329 2-Fluoro-3-formyl-5-methoxybenzoic acid

2-Fluoro-3-formyl-5-methoxybenzoic acid

Cat. No.: B14764329
M. Wt: 198.15 g/mol
InChI Key: HWIZZASHHATNGF-UHFFFAOYSA-N
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Description

2-Fluoro-3-formyl-5-methoxybenzoic acid is a multifunctional aromatic compound featuring a benzoic acid backbone substituted with fluorine (position 2), a formyl group (position 3), and a methoxy group (position 5). The compound is of interest in medicinal chemistry for its role as an intermediate in synthesizing pharmacophores, particularly in the development of kinase inhibitors or anti-inflammatory agents.

Properties

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

2-fluoro-3-formyl-5-methoxybenzoic acid

InChI

InChI=1S/C9H7FO4/c1-14-6-2-5(4-11)8(10)7(3-6)9(12)13/h2-4H,1H3,(H,12,13)

InChI Key

HWIZZASHHATNGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)C(=O)O)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-formyl-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the introduction of the fluorine atom via electrophilic fluorination of a suitable precursor, followed by formylation and methoxylation reactions. For example, starting from 2-fluoro-5-methoxybenzoic acid, the formyl group can be introduced using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-formyl-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using organolithium reagents or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Organolithium reagents, Grignard reagents, and nucleophilic aromatic substitution conditions.

Major Products Formed

    Oxidation: 2-Fluoro-3-carboxy-5-methoxybenzoic acid.

    Reduction: 2-Fluoro-3-hydroxymethyl-5-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-formyl-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-formyl-5-methoxybenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, while the formyl and methoxy groups can modulate its reactivity and stability.

Comparison with Similar Compounds

Structural Comparison

The following table compares 2-Fluoro-3-formyl-5-methoxybenzoic acid with structurally related compounds from the provided evidence:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Purity Reference ID
This compound C₉H₇FO₄ F (2), CHO (3), OCH₃ (5) Carboxylic acid, formyl, methoxy N/A Target
2-Amino-5-fluoro-3-methylbenzoic acid C₈H₈FNO₂ F (5), NH₂ (2), CH₃ (3) Carboxylic acid, amino, methyl 95%
5-(Chloromethyl)-2-fluorobenzonitrile C₈H₅ClFN F (2), ClCH₂ (5), CN (1) Nitrile, chloromethyl 95%
2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid C₁₅H₁₁ClF₃NO₃ Cl (2), CF₃ (5), OCH₃ (5), NH (linker) Carboxylic acid, amino, trifluoromethyl N/A

Key Observations :

  • Electron Effects: The target compound’s formyl group (electron-withdrawing) contrasts with the amino group (electron-donating) in , altering acidity and reactivity.
  • Bioavailability : The trifluoromethyl group in enhances lipophilicity compared to the methoxy group in the target compound.
  • Functional Diversity : The nitrile group in 5-(Chloromethyl)-2-fluorobenzonitrile introduces distinct reactivity for nucleophilic additions.

Functional and Reactivity Differences

  • Acidity: The carboxylic acid group in the target compound is less acidic than phenol derivatives (e.g., 2-Fluoro-6-(trifluoromethyl)phenol ) due to methoxy’s electron-donating effect.
  • Reactivity: The formyl group enables condensation reactions (e.g., Schiff base formation), whereas the amino group in facilitates amide coupling.
  • Biological Interactions : The trifluoromethyl and chloro substituents in may enhance binding to hydrophobic enzyme pockets, unlike the target compound’s polar formyl group.

Pharmacological Potential

  • Target Compound : The formyl group could serve as a reactive handle for prodrug synthesis or covalent inhibitor design.
  • Amino Analog (): The amino group may improve solubility but reduce metabolic stability compared to the formyl group.
  • Nitrile Derivative () : Nitriles are often metabolized to carboxylic acids, suggesting a prodrug role absent in the target compound.

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